2-Chloro-4-(pyridin-2-ylthio)pyrimidine
Description
Properties
Molecular Formula |
C9H6ClN3S |
|---|---|
Molecular Weight |
223.68 g/mol |
IUPAC Name |
2-chloro-4-pyridin-2-ylsulfanylpyrimidine |
InChI |
InChI=1S/C9H6ClN3S/c10-9-12-6-4-8(13-9)14-7-3-1-2-5-11-7/h1-6H |
InChI Key |
OWNHTZQISCNMIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)SC2=NC(=NC=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Reactivity and Bioactivity
A. 2-Chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine
- Structure: Features a 3-nitrophenoxy group at the 4-position and a thiophen-2-yl group at the 6-position.
- Application : Acts as a key intermediate in small-molecule anticancer drugs, with optimized synthesis achieving an 85% yield .
- Comparison: The 3-nitrophenoxy group increases electrophilicity, enhancing reactivity in coupling reactions compared to the pyridin-2-ylthio group. However, the thiophen-2-yl group may reduce solubility due to its hydrophobic nature .
B. 2-Chloro-4-(1H-1,2,4-triazol-1-yl)thieno[3,2-d]pyrimidine
- Structure: Thieno[3,2-d]pyrimidine core fused with a thiophene ring, substituted with chlorine and triazole.
- Application : Demonstrates anticonvulsant activity in MES (maximal electroshock) and scMET (subcutaneous metrazol) models, with protection observed at 30–100 mg/kg doses .
- Comparison: The fused thieno ring enhances planarity and π-π stacking with CNS targets, improving anticonvulsant efficacy compared to non-fused pyrimidines .
C. 2-Chloro-4-(4-chlorophenyl)-6-(phenylthio)pyrimidine
- Structure : Bulky 4-chlorophenyl and phenylthio substituents.
- Application : Synthesized in 47% yield; steric hindrance from substituents may limit reactivity but improve selectivity for specific receptors .
- Comparison : The phenylthio group offers similar electronic effects to pyridin-2-ylthio but with reduced hydrogen-bonding capacity, altering pharmacokinetics .
Core Structure Modifications
A. Thieno[2,3-d]pyrimidine Derivatives
B. Cyclopenta[d]pyrimidine Derivatives
- Example : 2-Chloro-4-(tetrahydro-2H-pyran-4-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine.
Key Observations :
Q & A
Q. What computational methods predict the pharmacophore of this compound for kinase inhibition?
- Methodological Answer : Generate 3D pharmacophore models (Schrödinger Phase) using known kinase inhibitors. Validate via MD simulations (AMBER) to assess binding mode stability. Cross-reference with X-ray co-crystal structures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
